(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Chiral resolution Enantiomeric excess Fesoterodine intermediate

CAS 950773-38-3, chemically designated as (R)-3-(2-(benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (synonym: (γR)-5-bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine), is a single-enantiomer chiral intermediate of the 3,3-diphenylpropylamine class. This compound serves as the penultimate-stage chiral building block in the industrial synthesis of fesoterodine fumarate (Toviaz®), a competitive muscarinic receptor antagonist approved for overactive bladder syndrome.

Molecular Formula C28H34BrNO
Molecular Weight 480.5 g/mol
CAS No. 950773-38-3
Cat. No. B1604367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
CAS950773-38-3
Molecular FormulaC28H34BrNO
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C
InChIInChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3/t26-/m1/s1
InChIKeyUCYJWCSOSZIQLQ-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS 950773-38-3): Chiral Fesoterodine Intermediate Procurement Guide


CAS 950773-38-3, chemically designated as (R)-3-(2-(benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (synonym: (γR)-5-bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine), is a single-enantiomer chiral intermediate of the 3,3-diphenylpropylamine class [1]. This compound serves as the penultimate-stage chiral building block in the industrial synthesis of fesoterodine fumarate (Toviaz®), a competitive muscarinic receptor antagonist approved for overactive bladder syndrome [2]. Its molecular formula is C28H34BrNO (MW 480.48 g/mol), and it is commercially supplied at purities of 95–97% with batch-specific certificates of analysis including NMR, HPLC, and GC .

Why Generic Substitution of CAS 950773-38-3 with Racemic or Alternative Halogen Intermediates Fails in Fesoterodine Synthesis


Interchanging CAS 950773-38-3 with its racemic counterpart (CAS 156755-27-0) or a different 5-halo analog introduces quantifiable process penalties: loss of enantiomeric purity in the final active pharmaceutical ingredient (API), reduced downstream yields, and the absence of a crystalline isolable solid for purification. The (R)-configuration at the benzylic carbon is stereochemically deterministic for fesoterodine; use of the racemate necessitates a subsequent resolution step that forfeits at least 50% of material as the undesired (S)-enantiomer [1]. Furthermore, the 5-bromo substituent is a non-negotiable functional handle for the Grignard-mediated carboxylation that installs the 4-hydroxymethyl moiety of the API; the 5-chloro congener exhibits substantially lower reactivity toward oxidative addition with magnesium [2]. These structural and stereochemical constraints mean that no in-class analog can serve as a drop-in replacement without either compromising API quality or requiring complete process re-validation.

Quantitative Differentiation Evidence for (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS 950773-38-3) vs. Closest Comparators


Enantiomeric Purity: (R)-Enantiomer Achieves >99.9% ee vs. Racemic Mixture (50:50)

The (R)-enantiomer (CAS 950773-38-3) is obtained via resolution of the racemic (±) mixture using (−)-di-p-toluoyl-L-tartaric acid, yielding an enantiomeric purity greater than 99.9% as measured by chiral HPLC, with specific embodiments achieving >99.98% ee [1]. In contrast, the racemic mixture (CAS 156755-27-0) is a 50:50 (R:S) composition with zero enantiomeric enrichment [2]. Prior-art processes relying on ephedrine hemihydrate resolution of the propionic acid precursor achieved only 97.6% ee after two recrystallizations from boiling ethanol [3].

Chiral resolution Enantiomeric excess Fesoterodine intermediate Di-p-toluoyl-L-tartaric acid

Amination Step Yield: Autoclave Process Delivers 90% vs. Prior-Art Reflux Method at 78%

The key amination step producing the target compound from 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl p-toluenesulfonate with diisopropylamine achieves a 90% isolated yield when conducted in an autoclave at 70–140°C with a 30-hour reaction time [1]. The prior-art method, carried out at atmospheric reflux (75–80°C) in acetonitrile over 97 hours, yields only 78% of the product as a brown viscous oil with higher impurity levels [2]. This represents a 12-percentage-point absolute yield improvement and a 69% reduction in reaction time (30 h vs. 97 h).

Amination yield Process intensification Autoclave synthesis Fesoterodine manufacturing

Crystalline Salt Isolation: Defined Melting Point and Optical Rotation vs. Non-Crystallizable Racemic Oil

The (R)-enantiomer (CAS 950773-38-3) is isolable as a well-defined crystalline di-p-toluoyl-L-tartrate salt (CAS 1135493-18-3) with a melting range of 120–125°C and a specific optical rotation of [α]D = −60° (c = 1, methanol) [1]. In contrast, the racemic amine is described in the prior art as a 'brown and viscous syrup' that cannot be crystallized directly, precluding purification by recrystallization and forcing the carryover of impurities into downstream steps [2]. The crystalline salt form enables precise stoichiometric control, batch-to-batch consistency, and simplified analytical release testing.

Solid-state characterization Crystalline intermediate Optical rotation Process analytical technology

5-Bromo Substituent as Essential Functional Handle for Grignard Carboxylation: Br vs. Cl Reactivity

The 5-bromo substituent on the target compound is the functional handle that enables the subsequent Grignard-mediated carboxylation step—treatment with ethyl bromide and magnesium generates the arylmagnesium species, which upon reaction with solid CO2 yields the (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid intermediate [1]. While the patent literature generically claims halogen = F, Cl, Br, or I, bromine is specified as the preferred halogen, and the 5-chloro analog exhibits inferior reactivity toward oxidative addition with Mg(0) due to the higher C–Cl bond dissociation energy (397 kJ/mol vs. 337 kJ/mol for C–Br) [2]. This kinetic barrier translates to lower Grignard formation efficiency and reduced downstream yield for the chloro congener.

Grignard reaction Oxidative addition Halogen reactivity Carbon dioxide insertion

Stereochemical Determinism: Only (R)-Configuration Leads to Pharmacologically Active Fesoterodine

Fesoterodine fumarate is the (R)-enantiomer of isobutyric acid 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester; the absolute configuration at the benzylic carbon is (R) in the approved API [1]. The stereochemistry of the target intermediate (CAS 950773-38-3) is directly transferred to the final drug substance through subsequent synthetic steps (bromine-to-carboxyl conversion, reduction, deprotection, and esterification) without epimerization [2]. If the (S)-enantiomer of the intermediate were used, the resulting API would be the (S)-enantiomer of fesoterodine, which is not the approved drug substance and would require separate pharmacological and toxicological qualification. The racemate would produce a 1:1 mixture of (R)- and (S)-fesoterodine, only 50% of which is the active pharmaceutical entity.

Stereospecific synthesis Enantiomeric drug substance Muscarinic antagonist Chiral purity

Optimal Procurement and Application Scenarios for (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS 950773-38-3)


cGMP Fesoterodine Fumarate API Manufacturing (Regulatory Filings: DMF/ASMF/CEP)

CAS 950773-38-3 is the preferred penultimate intermediate for filing-supported fesoterodine fumarate production under ICH Q7 GMP conditions. Its >99.9% enantiomeric purity [1] directly supports the chiral purity specification of the API, while its availability as a crystalline di-p-toluoyl-L-tartrate salt (melting range 120–125°C) facilitates GMP-compliant incoming material testing, identity confirmation by optical rotation (−60°, c=1, MeOH), and purification by recrystallization [2]. Procurement of this single enantiomer eliminates the need for an in-house chiral resolution step, removing a complex unit operation from the manufacturing process and avoiding the associated 50% yield loss and solvent waste.

Generic Fesoterodine ANDA Development and Process Validation

For generic pharmaceutical companies developing an ANDA for fesoterodine fumarate, CAS 950773-38-3 provides a straightforward path to demonstrate pharmaceutical equivalence through established synthetic route parity. The Actavis-origin process [1] has been validated at multi-kilogram scale with documented yields: 90% for the amination step (autoclave, 30 h) [2], versus 78% for the prior reflux method. Process development teams can benchmark their own amination performance against these published figures and justify solvent and reagent selections in their regulatory submissions with reference to well-characterized patent examples.

Academic/Industrial Medicinal Chemistry: 3,3-Diphenylpropylamine Scaffold Derivatization

Beyond fesoterodine, the (R)-3,3-diphenylpropylamine core of CAS 950773-38-3 serves as a versatile chiral scaffold for structure-activity relationship (SAR) exploration of muscarinic receptor ligands [1]. The 5-bromo substituent provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) to introduce diverse aryl, heteroaryl, or amino substituents at the 5-position, enabling library synthesis of fesoterodine analogs. The crystalline tartrate salt form ensures accurate weighing for small-scale parallel synthesis, while the established stereochemistry guarantees enantiopure products without post-reaction chiral separation.

Process Chemistry Route Scouting and Cost-of-Goods Optimization

Process R&D groups evaluating alternative fesoterodine synthetic routes can use CAS 950773-38-3 as the reference intermediate for comparative cost modeling. The documented 12-percentage-point amination yield advantage (90% vs. 78%) [1] and the elimination of ephedrine as a controlled-substance resolving agent [2] translate to measurable reductions in raw material cost and regulatory overhead. The crystalline nature of the di-p-toluoyl-L-tartrate salt further enables efficient purification without chromatography, a critical consideration when scaling from gram to kilogram quantities.

Quote Request

Request a Quote for (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.